molecular formula C10H11ClO2 B2585160 [3-(3-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1432492-63-1

[3-(3-Chlorophenyl)oxetan-3-yl]methanol

Cat. No. B2585160
CAS RN: 1432492-63-1
M. Wt: 198.65
InChI Key: XUABYGMGCOFMCK-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)oxetan-3-yl]methanol, also known as CPOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPOM is a chiral molecule that contains both an oxetane and a benzene ring, making it an interesting target for synthesis and study.

Scientific Research Applications

Organic Synthesis and Structural Characterization

  • The synthesis and crystallographic analysis of related compounds, such as bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, demonstrate the utility of [3-(3-Chlorophenyl)oxetan-3-yl]methanol derivatives in exploring new chemical spaces. These studies involve NMR, IR, MS spectra, and X-ray diffraction crystallography to elucidate molecular conformations and interactions, serving as a foundation for designing compounds with desired physical and chemical properties (Dong & Huo, 2009).

Biocatalysis and Green Chemistry

  • Research into the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system underscores the environmental benefits of employing biocatalysts. This approach not only enhances substrate tolerance and reduces product inhibition but also significantly improves reaction efficiency, demonstrating the potential of [3-(3-Chlorophenyl)oxetan-3-yl]methanol derivatives in sustainable chemical manufacturing (Chen et al., 2021).

Molecular Docking and Antimicrobial Studies

  • The molecular structure, spectroscopic characteristics, and antimicrobial activity of 3-(4-Chlorophenyl)-5-4-(propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl methanone are explored through experimental and theoretical vibrational studies. These efforts not only confirm the molecular structure but also highlight the potential of such compounds in antimicrobial applications, providing insights into their biological interactions and efficacy (Sivakumar et al., 2021).

Environmental Monitoring and Sensing Technologies

  • The development of sensors based on Y2O3 multishelled hollow structures for the highly selective and ultrasensitive detection of methanol showcases the application of [3-(3-Chlorophenyl)oxetan-3-yl]methanol derivatives in environmental monitoring. These sensors, with their unique structural properties, offer promising solutions for detecting harmful substances, demonstrating the role of such compounds in advancing sensor technology and ensuring public health and safety (Zheng et al., 2019).

properties

IUPAC Name

[3-(3-chlorophenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABYGMGCOFMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorophenyl)oxetan-3-yl]methanol

Synthesis routes and methods

Procedure details

A mixture of Example 86C (1.1 g, 5.10 mmol), diethyl carbonate (722 mg, 6.10 mmol), and KOH (15 mg) was heated at 80° C., allowing the mixture to become homogeneous. The mixture was then heated at 95° C. for 4 hours during which time EtOH distilled off from the mixture. Distillation was continued until the pot temperature was 190° C., and then the pressure was reduced to 50 mm, maintaining the pot temperature at 190° C. for 1 hour. The residue was purified by Prep-TLC (eluted with petroleum ether:ethyl acetate=1:1).
Name
mixture
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
722 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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